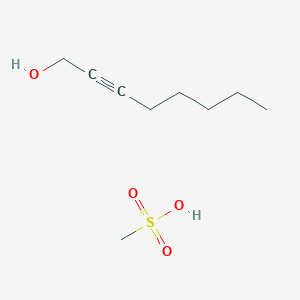

Methanesulfonic acid;oct-2-yn-1-ol

Description

Properties

CAS No. |

54369-44-7 |

|---|---|

Molecular Formula |

C9H18O4S |

Molecular Weight |

222.30 g/mol |

IUPAC Name |

methanesulfonic acid;oct-2-yn-1-ol |

InChI |

InChI=1S/C8H14O.CH4O3S/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-5,8H2,1H3;1H3,(H,2,3,4) |

InChI Key |

HBSIMOYOLRYHCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCO.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfonic acid can be synthesized through several methods. One common method involves the oxidation of dimethyl sulfide using oxygen from the air . Another method involves the reaction of methane with sulfur trioxide in the presence of a catalyst . Oct-2-yn-1-ol can be synthesized through the hydration of oct-2-yne using a mercury(II) catalyst.

Industrial Production Methods: Industrial production of methanesulfonic acid often involves the oxidation of dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is used by companies like BASF to produce high-purity methanesulfonic acid. Oct-2-yn-1-ol is produced industrially through the hydration of oct-2-yne, which is a process that can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methanesulfonic acid undergoes various chemical reactions, including esterification, alkylation, and sulfonation . It is a strong acid and can act as a catalyst in many reactions. Oct-2-yn-1-ol can undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used with methanesulfonic acid include alcohols for esterification and alkenes for alkylation . The reactions typically occur under acidic conditions. Oct-2-yn-1-ol reactions often involve oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from reactions involving methanesulfonic acid include esters and alkylated compounds . Reactions with oct-2-yn-1-ol can produce various alcohols, ketones, and substituted alkyne derivatives.

Scientific Research Applications

Methanesulfonic acid is extensively used in green chemistry as a reagent due to its strong acidity and low toxicity . It is employed in biodiesel production, electroplating, and as a catalyst in various organic reactions. Oct-2-yn-1-ol is used in the synthesis of pharmaceuticals, agrochemicals, and as an intermediate in organic synthesis.

Mechanism of Action

Methanesulfonic acid acts as a Brønsted acid, donating protons in chemical reactions . It can dissolve a wide range of metal salts, making it useful in electroplating and metal recovery. Oct-2-yn-1-ol acts as a nucleophile in substitution reactions and can undergo oxidation to form ketones and carboxylic acids.

Comparison with Similar Compounds

Methanesulfonic Acid vs. Other Sulfonic Acids

MSA is often compared to other sulfonic acids and mineral acids in catalytic efficiency, solubility, and safety:

Key Findings :

- MSA’s non-oxidizing nature makes it safer than H₂SO₄ in reactions requiring strong acidity without side oxidation .

- TfOH is stronger but costlier, limiting industrial use; MSA balances cost and efficacy .

- pTSA is less water-soluble, favoring organic-phase reactions, while MSA’s aqueous compatibility suits green chemistry .

Methanesulfonic Acid vs. Carboxylic Acids

Sulfonic acids like MSA are structurally analogous to carboxylic acids but exhibit stronger acidity due to better charge delocalization in the conjugate base . For example:

- MSA (pKa = -1.9) : Stronger acid, effective in esterification and alkylation without charring substrates .

Oct-2-yn-1-ol vs. Similar Alcohols/Alkynes

- Propargyl alcohol (HC≡CCH₂OH) : Reacts with MSA to form esters or participate in electrophilic additions .

- 1-Octanol: Lacks a triple bond, reducing electrophilic reactivity compared to oct-2-yn-1-ol.

Industrial and Pharmaceutical Uses

Q & A

Q. What are the optimal methods for synthesizing high-purity methanesulfonic acid (MSA) for laboratory use?

MSA can be synthesized via oxidation of dimethyl sulfide or through sulfonation of methane using oleum and novel initiators (e.g., iodine-based catalysts). Critical parameters include reaction temperature (60–80°C), stoichiometric control of sulfur trioxide, and purification via vacuum distillation to achieve >99% purity. Contaminants like sulfonic acid derivatives are minimized using inert atmospheres .

| Parameter | Optimal Condition |

|---|---|

| Temperature | 60–80°C |

| Catalyst | Iodine or iodine oxides |

| Purification | Vacuum distillation |

Q. How can MSA be used as a catalyst in esterification reactions, and what kinetic parameters should be monitored?

MSA acts as a Brønsted acid catalyst in esterification, accelerating proton transfer. Key kinetic metrics include:

- Reaction rate constants : Determined via NMR or titration to track acid consumption.

- Activation energy : Calculated using Arrhenius plots (typical range: 40–60 kJ/mol).

- Turnover frequency : Measured under controlled humidity to avoid hydrolysis .

Q. What analytical techniques are suitable for quantifying MSA in biological or environmental samples?

- HPLC with fluorescence detection : Acidify samples with 5 M MSA, reduce disulfides with DTT, and use a C18 column with a methanol/acetic acid gradient (detection limits: ~0.1 µM) .

- LC-MS/MS : Requires synthesized isotopic standards (e.g., ¹³C-MSA) for accurate quantification in environmental matrices .

Advanced Research Questions

Q. How does MSA contribute to atmospheric aerosol formation, and what experimental models reconcile discrepancies in nucleation rates?

MSA participates in ternary nucleation with amines (e.g., dimethylamine) and water. Discrepancies arise from varying humidity and amine concentrations. Methods:

Q. What molecular mechanisms underlie MSA utilization by methylotrophic bacteria, and how can genetic tools elucidate metabolic pathways?

Methylosulfonomonas methylovora oxidizes MSA via a monooxygenase (MSAMO). Strategies:

Q. How do computational studies resolve contradictions in MSA’s solvent behavior compared to sulfuric acid?

MD simulations reveal MSA’s weaker hydrogen-bond network (2.8 H-bonds/molecule vs. 3.5 for sulfuric acid), explaining its lower viscosity and higher volatility. Validate using:

- Radial distribution functions (RDFs) : Compare O-H interactions at 1.8 Å .

- Diffusion coefficients : Measure via pulsed-field gradient NMR .

Methodological Challenges & Data Interpretation

Q. How should researchers address variability in MSA toxicity data across species?

Toxicity studies show LD50 ranges from 200 mg/kg (rats) to >2,000 mg/kg (guinea pigs). Mitigation strategies:

- Cross-species normalization : Adjust doses by metabolic body weight (allometric scaling).

- In vitro models : Use hepatocyte assays to assess species-specific metabolic activation .

| Species | LD50 (mg/kg) | Route |

|---|---|---|

| Rat | 200 | Oral |

| Guinea pig | >2,000 | Dermal |

| Quail | 1,000 | Oral |

Q. What strategies improve reproducibility in MSA-mediated electroplating of Sn-Pb alloys?

Key factors include bath composition (70% MSA, 15 g/L Sn²⁺, 10 g/L Pb²⁺) and pulsed current (duty cycle: 50%, frequency: 100 Hz). Monitor:

- Coating morphology : SEM/EDS to verify crystal uniformity .

- Adhesion strength : ASTM B571 peel testing .

Interdisciplinary Applications

Q. How can MSA-functionalized catalysts enhance organic synthesis (e.g., pyrazol-ol derivatives)?

MSA-doped graphene oxide (GO@PyH-CH3SO3) achieves 95% yield in synthesizing 4,4'-(aryl methylene)-bis(1H-pyrazol-5-ol)s. Characterize using:

- FT-IR : Confirm sulfonic group integration (1,040 cm⁻¹ S=O stretch) .

- TGA : Assess thermal stability (decomposition >250°C) .

Q. What protocols enable detection of halogenated MSA derivatives in drinking water, given the lack of commercial standards?

Synthesize chlorinated/brominated MSA analogs via radical halogenation. Use HILIC-HRMS with collision-induced dissociation (CID) for identification. Quantify via external calibration with trifluoromethanesulfonic acid as a surrogate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.